9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of a fluorophenyl group in this compound adds to its unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts to facilitate the formation of the xanthene ring structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The fluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar compounds to 9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione include other xanthene derivatives and fluorinated aromatic compounds. For example:
Xanthene Derivatives: Compounds like 9H-xanthene and 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated Aromatics: Compounds such as 3-fluorobenzaldehyde and 3-fluorophenylacetic acid contain the fluorophenyl group and exhibit unique reactivity patterns due to the presence of fluorine.
Properties
IUPAC Name |
9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c20-12-5-1-4-11(10-12)17-18-13(21)6-2-8-15(18)23-16-9-3-7-14(22)19(16)17/h1,4-5,10,17H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGCDUZVGXOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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